molecular formula C11H14N2OS B13170675 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

Cat. No.: B13170675
M. Wt: 222.31 g/mol
InChI Key: LDQPENHHFXPGEQ-UHFFFAOYSA-N
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Description

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₄N₂OS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes a morpholine ring substituted with a methylthio group and a pyridine ring with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of 2-methylthiomorpholine with pyridine-3-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carboxylic acid.

    Reduction: 6-(2-Methylthiomorpholin-4-yl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may also interact with biological molecules, affecting their function. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbaldehyde: A simpler analog without the morpholine and methylthio groups.

    2-Methylthiomorpholine: Lacks the pyridine and aldehyde functionalities.

    6-Bromo-2-pyridinecarboxaldehyde: Contains a bromine atom instead of the methylthio group.

Uniqueness

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the morpholine ring and the pyridine ring with an aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Biological Activity

6-(2-Methylthiomorpholin-4-yl)pyridine-3-carbaldehyde is an organic compound notable for its unique structure, which includes a pyridine ring substituted with an aldehyde group and a morpholine ring containing a methylthio group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly its interactions with various biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₂OS. The structural features that contribute to its biological activity include:

  • Pyridine Ring : A common motif in many bioactive compounds.
  • Aldehyde Functional Group : Capable of forming covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activities.
  • Methylthio Group : May enhance interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through the aldehyde moiety. The formation of covalent bonds can lead to inhibition of enzymatic functions, making it a candidate for further investigation in enzyme interaction studies and biochemical assays.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The pyridine ring is known for its presence in numerous drugs, contributing to antibacterial and antifungal activities. For instance, derivatives with pyridyl moieties have shown promising antibacterial effects, with minimum inhibitory concentrations (MIC) below 50 µg/mL against various pathogens .

Case Studies

  • Enzyme Interaction Studies :
    In vitro assays have demonstrated that this compound can inhibit specific enzymes through covalent modification. These findings suggest potential applications in targeting diseases where enzyme inhibition is beneficial.
  • Synthesis and Biological Evaluation :
    A study synthesized various derivatives of pyridine-based compounds and evaluated their biological activities, including antimicrobial and antitumor effects. The results indicated that structural modifications significantly influenced their efficacy, highlighting the importance of the methylthio and morpholine groups in enhancing biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of both the morpholine ring and the methylthio group significantly enhances the biological activity of this compound compared to other similar compounds.

Compound NameMolecular FormulaUnique Features
5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehydeC₁₁H₁₁N₃OContains a pyrazole ring instead of morpholine
2-(3-Methylthiomorpholin-4-yl)pyridine-3-carbaldehydeC₁₁H₁₄N₂OSDifferent substitution pattern on morpholine ring
6-Methylpyridine-2-carboxaldehydeC₇H₇NOLacks the morpholine and methylthio groups

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

6-(2-methylthiomorpholin-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c1-9-7-13(4-5-15-9)11-3-2-10(8-14)6-12-11/h2-3,6,8-9H,4-5,7H2,1H3

InChI Key

LDQPENHHFXPGEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCS1)C2=NC=C(C=C2)C=O

Origin of Product

United States

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